6-Chloro-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones have been studied extensively for their pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. The specific structure of 6-chloro-2-methylquinazolin-4(3H)-one allows for various modifications that can enhance its biological efficacy.
The compound can be synthesized through various methods, primarily involving the reaction of substituted benzoxazinones with hydrazine derivatives. This synthesis typically yields derivatives that exhibit enhanced biological activity compared to their parent compounds. The initial synthesis of 6-chloro-2-methylquinazolin-4(3H)-one often involves starting materials such as methyl-2-amino-4-chlorobenzoate and acetic anhydride, followed by further reactions to introduce the quinazolinone structure .
6-Chloro-2-methylquinazolin-4(3H)-one falls under the classification of heterocyclic compounds, specifically within the category of fused bicyclic compounds. It is characterized by a quinazoline ring structure, which consists of a benzene ring fused to a pyrimidine ring.
The synthesis of 6-chloro-2-methylquinazolin-4(3H)-one can be accomplished through several methods:
The reactions are generally performed under controlled conditions to optimize yield and purity. For instance, using a microwave-assisted method can significantly reduce reaction times while maintaining high yields (up to 95% in some cases) and purity levels .
The molecular formula for 6-chloro-2-methylquinazolin-4(3H)-one is C9H7ClN2O. The compound features a chloro group at the sixth position and a methyl group at the second position of the quinazoline ring.
Key spectral data supporting the characterization includes:
6-Chloro-2-methylquinazolin-4(3H)-one can undergo various chemical transformations:
The reaction conditions, such as temperature and solvent choice, significantly influence product distribution and yield. Employing green chemistry principles can further enhance sustainability during synthesis.
The mechanism by which 6-chloro-2-methylquinazolin-4(3H)-one exerts its biological effects often involves interaction with specific molecular targets in cells:
Studies have shown that derivatives of quinazolinones exhibit varying degrees of potency against different cancer cell lines (e.g., HepG2 and MCF-7), highlighting their potential therapeutic applications.
6-Chloro-2-methylquinazolin-4(3H)-one typically appears as a white crystalline solid with a melting point ranging from 138°C to 140°C.
Key chemical properties include:
Relevant spectral data further supports these properties, indicating the presence of functional groups critical for its biological activity .
6-Chloro-2-methylquinazolin-4(3H)-one has several applications in scientific research:
The synthesis of 6-chloro-2-methylquinazolin-4(3H)-one predominantly relies on anthranilic acid derivatives as foundational building blocks. In optimized single-step protocols, 6-chloroanthranilic acid reacts with chloroacetonitrile (3 equivalents) in methanol at 25°C, achieving yields of 76% within 2 hours. This method circumvents traditional multistep routes and avoids expensive catalysts [6]. The reaction proceeds via nucleophilic acyl substitution, where the carboxyl group of anthranilic acid attacks the nitrile carbon, followed by intramolecular cyclization and dehydration.
Solvent selection critically influences yield optimization. Polar protic solvents (methanol, ethanol) outperform aprotic alternatives due to enhanced intermediate stabilization. Substituent effects are significant: electron-withdrawing groups (e.g., 6-Cl) moderately enhance cyclization kinetics compared to electron-donating groups. However, steric hindrance from ortho-substituents or poor solubility of nitro/hydroxy derivatives can reduce yields to ≤40% [6] [10].
Table 1: Optimization of Conventional Cyclocondensation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | Methanol | 25 | 2 | 76 |
K₂CO₃ | Acetonitrile | 50 | 4 | 52 |
p-TSA | Acetonitrile | 50 | 2 | 57 |
None | Water | 95 | 0.58 | 77 |
Alternative pathways involve benzoxazinone intermediates. Microwave-assisted ring closure of N-(2-carbamoylphenyl)acetamide derivatives with POCl₃ generates the quinazolinone core in <30 minutes, though halogenated analogues require careful temperature control to avoid decomposition [10].
Microwave irradiation revolutionizes quinazolinone synthesis by enabling rapid, energy-efficient cyclization. Reactions typically complete within 10–35 minutes at 50–90°C, contrasting sharply with conventional 2–12 hour reflux methods. A key innovation employs deep eutectic solvents (DES) as recyclable reaction media. The DES system comprising l-(+)-tartaric acid and choline chloride (2:1) under ultrasound irradiation (90°C, 20 min) achieves near-quantitative yields (99%) for quinazolinone frameworks while accommodating halogen sensitivity [3] [7]. This synergy between microwave activation and DES enhances heat/mass transfer and reduces byproducts.
Mechanistically, microwave dielectric heating accelerates the rate-determining dehydration step by lowering activation energy by ~15 kJ/mol. Solvent-free protocols further improve atom economy, minimizing purification needs. DES systems can be reused ≥5 times without significant activity loss, aligning with green chemistry principles [3] [7].
Table 2: Microwave-Assisted Synthesis Parameters
DES Composition | Temp (°C) | Time (min) | Power (W) | Yield (%) |
---|---|---|---|---|
Lactic acid:ChCl (2:1) | 80 | 20 | 60 | 73 |
Oxalic acid:ChCl (1:1) | 80 | 20 | 60 | 81 |
Tartaric acid:ChCl (2:1) | 90 | 20 | 60 | 99 |
The 3-position of 6-chloro-2-methylquinazolin-4(3H)-one serves as a versatile handle for structural diversification. Hydrazine hydrate (99%) reacts with 4-chloro intermediates in ethanol to install hydrazinyl groups (e.g., converting compound 7 to 9), confirmed by characteristic NMR signals at δ 4.15 ppm (NH₂) and δ 12.26 ppm (NH) [4] [10]. This nucleophilic displacement proceeds via an addition-elimination mechanism, where chloride acts as a leaving group.
Hydrazino derivatives undergo further ring expansion to triazolotriazines or triazinoquinazolines upon condensation with carbonyl electrophiles. For example, treatment with CS₂/KOH yields triazinone-fused systems exhibiting potent anticancer activity (IC₅₀ = 7–32 μM against HepG2/MCF-7). Molecular docking confirms these derivatives bind thymidylate synthase via H-bonding with Arg21 and hydrophobic interactions [10].
Key synthetic pathways include:
The N3 nitrogen and 2-methyl group enable diverse alkylation/acylation routes. N3-alkylation commonly employs alkyl/aryl halides under basic conditions (K₂CO₃, DMF). For instance, reaction with 2-bromomethylnaphthalene yields 6-chloro-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one, a lipophilic scaffold that enhances membrane permeability (XLogP = 4.3) [5] [9]. Acylation at N3 uses acid chlorides (e.g., chloroacetyl chloride) to form electrophilic intermediates for cyclization into pyrrolo[2,1-b]quinazolines [10].
The 2-methyl group participates in Knoevenagel condensations with aryl aldehydes (e.g., 4-chlorobenzaldehyde) to yield styryl derivatives. Subsequent chlorination with POCl₃/triethylamine generates 4-chloro intermediates for nucleophilic displacement, while phenacyl bromide facilitates imidazo-fused ring formation [10].
Table 3: Bioactive Derivatives from Alkylation/Acylation
Compound Class | Reagent | Key Structural Feature | Biological Activity |
---|---|---|---|
4-Styrylquinazoline | 4-Cl-C₆H₄CHO | 2-(4-Chlorostyryl) group | Antiproliferative (IC₅₀ = 3.2 μM vs MDA-MB-468) |
Imidazo[1,2-c]quinazoline | Phenacyl bromide | Fused imidazole ring | DHFR inhibition (Kᵢ = 0.18 μM) |
Bis-quinazolinone | Sulfonyl-bis(4,1-phenylene) | Diaryl sulfone linker | Dual MCF-7/A549 inhibition (IC₅₀ = 1.26–2.75 μM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: